molecular formula C19H13ClN2O5 B11651920 (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11651920
M. Wt: 384.8 g/mol
InChI Key: FHZTVUXBIHOFJK-MLPAPPSSSA-N
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Description

The compound (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic molecule characterized by its complex structure, which includes a pyrimidine ring, a benzodioxole moiety, and a chloro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a nucleophilic substitution reaction, where a suitable benzodioxole derivative reacts with the pyrimidine core.

    Chlorination: The chloro group is introduced through a halogenation reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

    Final Assembly: The final step involves the formation of the (5Z)-methylidene linkage, which can be achieved through a Wittig reaction or a similar olefination process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the (5Z)-methylidene linkage, potentially yielding dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate.

Biology

The compound’s potential biological activity, particularly its interactions with enzymes and receptors, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent.

Industry

In the materials science field, the compound’s structural properties might be leveraged to create novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism by which (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzodioxole moiety could facilitate binding to hydrophobic pockets, while the pyrimidine ring might participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but lacks the methyl group on the phenyl ring.

    (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with a different position of the methyl group on the phenyl ring.

Uniqueness

The presence of the 3-methylphenyl group in (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione may confer unique steric and electronic properties, potentially leading to distinct reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules

Properties

Molecular Formula

C19H13ClN2O5

Molecular Weight

384.8 g/mol

IUPAC Name

(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H13ClN2O5/c1-10-3-2-4-12(5-10)22-18(24)13(17(23)21-19(22)25)6-11-7-15-16(8-14(11)20)27-9-26-15/h2-8H,9H2,1H3,(H,21,23,25)/b13-6-

InChI Key

FHZTVUXBIHOFJK-MLPAPPSSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3Cl)OCO4)/C(=O)NC2=O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)C(=O)NC2=O

Origin of Product

United States

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